molecular formula C29H31N3O3 B2657837 1-(3,4-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-00-0

1-(3,4-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2657837
CAS No.: 847395-00-0
M. Wt: 469.585
InChI Key: AWADZXGRPSOHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The dimethylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
  • Attachment of the Methoxyphenoxypropyl Chain:

    • This step involves the reaction of the intermediate with a methoxyphenoxypropyl halide under basic conditions to complete the synthesis.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Benzimidazole Core:

      • Starting with o-phenylenediamine and an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
    • Attachment of the Pyrrolidinone Ring:

      • The benzimidazole intermediate is then reacted with a suitable pyrrolidinone derivative, often through nucleophilic substitution or condensation reactions.

    Chemical Reactions Analysis

    Types of Reactions: 1-(3,4-Dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

      Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds or nitro groups present in the molecule.

      Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate in acidic or basic medium.

      Reduction: Hydrogen gas with palladium on carbon.

      Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), halogens in the presence of a Lewis acid catalyst.

    Major Products:

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of amines or alcohols.

      Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.

    Scientific Research Applications

    1-(3,4-Dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Studied for its potential interactions with biological macromolecules.

      Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

    Mechanism of Action

    The mechanism of action of 1-(3,4-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

    Comparison with Similar Compounds

      1-(3,4-Dimethylphenyl)-4-(1-(3-(2-hydroxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

      1-(3,4-Dimethylphenyl)-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a chloro group instead of a methoxy group.

    Uniqueness: The presence of the methoxy group in 1-(3,4-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs with different substituents.

    Properties

    IUPAC Name

    1-(3,4-dimethylphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C29H31N3O3/c1-20-13-14-23(17-21(20)2)32-19-22(18-28(32)33)29-30-24-9-4-5-10-25(24)31(29)15-8-16-35-27-12-7-6-11-26(27)34-3/h4-7,9-14,17,22H,8,15-16,18-19H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AWADZXGRPSOHRB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C29H31N3O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    469.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.